Neuropeptide Y

説明

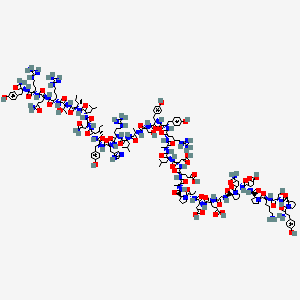

Neuropeptide Y is a 36-amino acid peptide that is widely distributed throughout the central and peripheral nervous systems. It is involved in various physiological and homeostatic processes, including the regulation of food intake, energy metabolism, circadian rhythms, stress response, and cardiovascular functions . This compound is one of the most abundant neuropeptides in the brain and is known for its role in stimulating hunger and increasing food intake .

準備方法

合成経路および反応条件: ニューロペプチドYの合成は通常、固相ペプチド合成 (SPPS) を伴います。SPPSは、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次付加できる方法です。このプロセスには、以下の手順が含まれます。

樹脂への負荷: 最初のアミノ酸が樹脂に付加されます。

脱保護: アミノ酸の保護基が除去されます。

カップリング: 次のアミノ酸が鎖に加えられます。

工業的生産方法: ニューロペプチドYの工業的生産には、組換えDNA技術が用いられる場合もあります。この技術では、ニューロペプチドYをコードする遺伝子が、細菌や酵母などの適切な発現系に挿入されます。 発現されたペプチドは、次にクロマトグラフィー技術を使用して精製されます .

化学反応の分析

Enzymatic Cleavage and Truncation

NPY is metabolized by proteolytic enzymes, resulting in truncated forms with altered receptor binding properties:

These truncations demonstrate how enzymatic processing modulates NPY's physiological roles, particularly in appetite regulation and vascular function.

Site-Directed Mutagenesis and Structural Modifications

Mutational studies reveal critical residues for NPY’s stability and receptor interactions:

Tyrosine Mutations in the Hydrophobic Core

-

Y20F and Y27F mutations (tyrosine → phenylalanine):

Alanine Scanning of Key Residues

-

Pro² and Pro⁵ substitutions :

-

Arg¹⁹ and Tyr²⁰ substitutions :

Synthetic Analogs and Receptor Binding Studies

Key findings from structural analogs:

These analogs highlight the importance of the C-terminal α-helix (residues 15–31) for receptor engagement and the N-terminal polyproline sequence (residues 1–10) for structural stability .

Critical Insights from Structural Studies

-

NPY's PP-fold structure (residues 1–10 and 15–31) is essential for receptor activation. Molecular dynamics simulations show that mutations disrupting this fold reduce Y₁R/Y₂R signaling .

-

Hydrogen bonding networks between NPY's α-helix and receptor extracellular loops (e.g., ECL2 in Y₁R) govern binding specificity. For example:

科学的研究の応用

ニューロペプチドYは、科学研究において幅広い用途があります。

化学: ペプチド合成と修飾技術を研究するためのモデルペプチドとして使用されます。

生物学: 食欲、ストレス応答、概日リズムなどの生理学的プロセスを調節する役割について調査されています.

作用機序

ニューロペプチドYは、Y1、Y2、Y4、およびY5受容体を含む特定のGタンパク質共役受容体に結合することで効果を発揮します。結合すると、ニューロペプチドYは、さまざまな生理学的プロセスに影響を与える細胞内シグナル伝達経路を活性化します。 たとえば、視床下部では、ニューロペプチドYはY1とY5受容体を活性化することで食欲を刺激し、摂食量が増加します 。 心臓血管系では、ニューロペプチドYは血管のY1受容体に結合することで血管収縮薬として作用します .

6. 類似の化合物との比較

ニューロペプチドYは、同じファミリーの他のペプチド、例えば以下のものと構造的に類似しています。

ペプチドYY (PYY): 構造的な類似性を共有しており、食欲と消化器のプロセスを調節する役割を担っています.

膵臓ポリペプチド (PP): 同じく構造的に関連しており、膵臓分泌と食欲を調節する役割を果たしています.

独自性: ニューロペプチドYは、その広範な分布と多様な生理学的役割において独自です。 ペプチドYYと膵臓ポリペプチドは主に消化管に見られるのに対し、ニューロペプチドYは中枢神経系と末梢神経系の両方に豊富に存在します .

類似の化合物:

- ペプチドYY (PYY)

- 膵臓ポリペプチド (PP)

- サブスタンスP (SP)

- 血管作動性腸管ペプチド (VIP)

- 内因性オピオイド神経ペプチド (例: エンケファリン、エンドルフィン、ダイノルフィン)

ニューロペプチドYの構造的特徴と生理学的機能のユニークな組み合わせは、研究と治療開発にとって重要な標的となっています。

類似化合物との比較

- Peptide YY (PYY)

- Pancreatic Polypeptide (PP)

- Substance P (SP)

- Vasoactive Intestinal Peptide (VIP)

- Endogenous Opioid Neuropeptides (e.g., Endorphins, Enkephalins, Dynorphins)

Neuropeptide Y’s unique combination of structural features and physiological functions makes it a critical target for research and therapeutic development.

生物活性

Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a significant role in various biological processes, including appetite regulation, stress response, and immune function. Its diverse actions are mediated through specific receptors, primarily the Y1, Y2, Y5, and Y6 receptors. This article explores the biological activity of NPY, highlighting its immunomodulatory effects, neuroprotective properties, involvement in pain signaling, and implications in metabolic disorders.

Overview of this compound

NPY is one of the most abundant neuropeptides in the human brain, particularly concentrated in regions such as the basal ganglia and amygdala. It was first isolated from porcine brain tissue and has since been implicated in numerous physiological processes. The distribution of NPY suggests its fundamental importance in regulating motor functions and emotional responses .

Biological Functions

-

Regulation of Appetite and Energy Metabolism

- NPY is a potent orexigenic factor that stimulates food intake. It acts primarily in the hypothalamus, where it influences energy balance by promoting hunger and inhibiting energy expenditure .

- Studies have shown that NPY levels increase during fasting and decrease after feeding, indicating its role in short-term energy regulation .

-

Stress Response and Neuroprotection

- NPY exhibits anti-anxiety effects and has been linked to resilience against stress. Administration of NPY into the amygdala has been shown to induce long-term behavioral resilience to stressors .

- In neurodegenerative models, such as glaucoma, NPY has demonstrated neuroprotective effects by preserving retinal integrity and reducing neuroinflammation through pathways like MAPK and PI3K/Akt .

-

Immune Modulation

- NPY functions as an immunomodulatory factor, influencing various immune cell activities. It can inhibit lymphocyte proliferation and regulate cytokine secretion through its receptors .

- The bimodal effects of NPY on immune cells are mediated by different receptors; for instance, Y1 receptor activation can promote anti-inflammatory responses while also facilitating certain pro-inflammatory actions .

- Pain Perception

Case Studies

- Neuroprotective Effects in Glaucoma : A study evaluated the impact of NPY on retinal ganglion cell degeneration in a mouse model of glaucoma. Results indicated that NPY treatment preserved retinal structure and function while mitigating axonal damage under elevated intraocular pressure conditions .

- Immune Response Modulation : Another investigation highlighted how NPY inhibits lymphocyte proliferation in response to mitogenic stimulation. This effect was observed to diminish with aging, suggesting potential age-related changes in immune responsiveness to NPY .

Data Tables

| Biological Function | Mechanism | Key Receptors | Implications |

|---|---|---|---|

| Appetite Regulation | Increases food intake | Y1R | Obesity management |

| Neuroprotection | Mitigates neuronal damage | Y1R, Y2R | Treatment for neurodegenerative diseases |

| Immune Modulation | Inhibits lymphocyte activation | Y1R/Y2R/Y5R | Autoimmune disease therapies |

| Pain Perception | Modulates nociceptive signaling | Y1R/Y2R | Pain management strategies |

特性

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C190H287N55O57/c1-16-94(9)149(180(296)235-129(81-141(194)255)169(285)227-124(74-93(7)8)172(288)240-150(95(10)17-2)181(297)241-151(100(15)248)182(298)222-116(32-23-67-209-190(203)204)156(272)221-118(57-60-140(193)254)161(277)219-114(30-21-65-207-188(199)200)157(273)224-121(152(196)268)76-102-39-49-108(250)50-40-102)239-173(289)127(79-105-45-55-111(253)56-46-105)230-168(284)128(80-106-86-205-90-211-106)231-159(275)115(31-22-66-208-189(201)202)220-165(281)123(73-92(5)6)225-155(271)97(12)213-174(290)134(88-246)237-167(283)126(78-104-43-53-110(252)54-44-104)229-166(282)125(77-103-41-51-109(251)52-42-103)228-158(274)113(29-20-64-206-187(197)198)217-153(269)96(11)212-163(279)122(72-91(3)4)226-170(286)131(84-147(264)265)233-162(278)119(59-62-145(260)261)218-154(270)98(13)214-177(293)137-34-25-68-242(137)183(299)99(14)215-164(280)130(83-146(262)263)232-160(276)117(58-61-144(258)259)216-143(257)87-210-176(292)136-33-24-70-244(136)186(302)133(82-142(195)256)236-171(287)132(85-148(266)267)234-178(294)139-36-27-71-245(139)185(301)120(28-18-19-63-191)223-175(291)135(89-247)238-179(295)138-35-26-69-243(138)184(300)112(192)75-101-37-47-107(249)48-38-101/h37-56,86,90-100,112-139,149-151,246-253H,16-36,57-85,87-89,191-192H2,1-15H3,(H2,193,254)(H2,194,255)(H2,195,256)(H2,196,268)(H,205,211)(H,210,292)(H,212,279)(H,213,290)(H,214,293)(H,215,280)(H,216,257)(H,217,269)(H,218,270)(H,219,277)(H,220,281)(H,221,272)(H,222,298)(H,223,291)(H,224,273)(H,225,271)(H,226,286)(H,227,285)(H,228,274)(H,229,282)(H,230,284)(H,231,275)(H,232,276)(H,233,278)(H,234,294)(H,235,296)(H,236,287)(H,237,283)(H,238,295)(H,239,289)(H,240,288)(H,241,297)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H4,197,198,206)(H4,199,200,207)(H4,201,202,208)(H4,203,204,209)/t94-,95-,96-,97-,98-,99-,100+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,149-,150-,151-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPYMXQQVHTUDU-OFGSCBOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C190H287N55O57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4254 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82785-45-3 | |

| Record name | Neuropeptide Y | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082785453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neuropeptide Y | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11788 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。